1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2,3-DIMETHYLPHENYL)THIOUREA is a thiourea derivative, a class of organic compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2,3-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,3-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2,3-DIMETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N’-(2,3-DIMETHYLPHENYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiocarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar reactivity.
N,N’-Diphenylthiourea: Another thiourea derivative with two phenyl groups.
N-(3,4-Dimethoxyphenethyl)-N’-phenylthiourea: A closely related compound with one phenyl and one 3,4-dimethoxyphenethyl group.
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N’-(2,3-DIMETHYLPHENYL)THIOUREA is unique due to the presence of both 3,4-dimethoxyphenethyl and 2,3-dimethylphenyl groups, which may impart distinct chemical and biological properties compared to other thiourea derivatives.
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C19H24N2O2S/c1-13-6-5-7-16(14(13)2)21-19(24)20-11-10-15-8-9-17(22-3)18(12-15)23-4/h5-9,12H,10-11H2,1-4H3,(H2,20,21,24) |
InChI Key |
ZSTMADFWLAAVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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